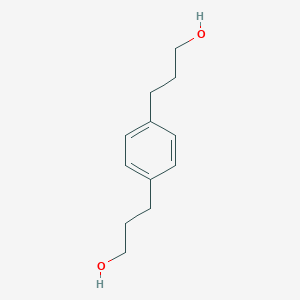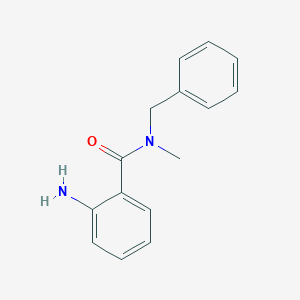
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO. It is a derivative of 1H-Inden-1-one, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
The synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through several methods:
Cyclization of Electron-Rich 2-Alkyl-1-ethynylbenzene Derivatives: This method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, often catalyzed by palladium.
Palladium-Catalyzed Carbonylative Cyclization: This method uses unsaturated aryl iodides and dienyl triflates, iodides, and bromides as starting materials.
Ultrasound Irradiation: This method has been found to be effective in synthesizing halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives.
Chemical Reactions Analysis
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the halogen atoms (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include bases like KOH and solvents such as ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Antibacterial and Antifungal Studies: The compound and its derivatives have been studied for their antibacterial and antifungal properties.
Pharmacological Research: Due to its structural similarity to other bioactive compounds, it is of interest in the development of new pharmaceuticals.
Material Science: The compound’s unique structural properties make it a candidate for use in material science research.
Mechanism of Action
it is believed to interact with various molecular targets and pathways, potentially affecting cell growth and colony formation . Further research is needed to elucidate the specific molecular mechanisms involved.
Comparison with Similar Compounds
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds:
1H-Inden-1-one: This parent compound lacks the halogen substitutions present in this compound.
6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: This compound is similar but has a different halogen substitution pattern.
2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
6-chloro-4-fluoro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRRTZQZQGXYPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256756 |
Source


|
| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174603-49-7 |
Source


|
| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)




